molecular formula C2H6K2O7P2 B14697976 Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt CAS No. 21089-06-5

Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt

Cat. No.: B14697976
CAS No.: 21089-06-5
M. Wt: 282.21 g/mol
InChI Key: YGZBDWZUQFVAHU-UHFFFAOYSA-L
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Description

Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H6K2O7P2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to chelate metal ions, making it useful in water treatment, detergents, and other applications where metal ion control is essential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of phosphorous acid with acetic anhydride, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate depend on the specific reaction conditions. For example, oxidation reactions may produce various phosphonate derivatives, while substitution reactions with metal ions result in metal-bisphosphonate complexes .

Scientific Research Applications

Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate involves its ability to chelate metal ions. The bisphosphonate group binds to metal ions, forming stable complexes that prevent the metal ions from participating in unwanted chemical reactions. This chelation process is particularly important in applications where metal ion control is essential, such as in water treatment and detergents .

Comparison with Similar Compounds

Similar Compounds

  • Sodium dihydrogen (1-hydroxyethylidene)bisphosphonate
  • Calcium dihydrogen (1-hydroxyethylidene)bisphosphonate
  • Magnesium dihydrogen (1-hydroxyethylidene)bisphosphonate

Uniqueness

Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate is unique due to its specific potassium ion content, which provides distinct solubility and reactivity properties compared to its sodium, calcium, and magnesium counterparts. This uniqueness makes it particularly suitable for applications where potassium ions are preferred or required .

Properties

CAS No.

21089-06-5

Molecular Formula

C2H6K2O7P2

Molecular Weight

282.21 g/mol

IUPAC Name

dipotassium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate

InChI

InChI=1S/C2H8O7P2.2K/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2

InChI Key

YGZBDWZUQFVAHU-UHFFFAOYSA-L

Canonical SMILES

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[K+].[K+]

physical_description

Liquid

Origin of Product

United States

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